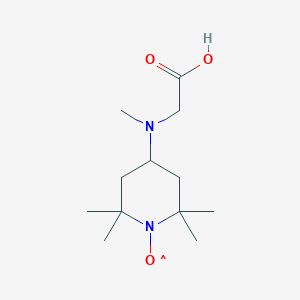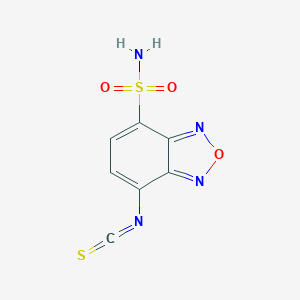
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide, also known as IBDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBDS is a fluorescent compound that is widely used as a probe for protein labeling, enzyme assays, and imaging studies.
Mechanism Of Action
The mechanism of action of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of the isothiocyanate group with cysteine residues in proteins. This reaction forms a thiourea linkage, which results in the covalent attachment of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide to the protein. The fluorescent properties of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide arise from the conjugation of the benzoxadiazole and isothiocyanate groups, which leads to the formation of a highly fluorescent molecule.
Biochemical And Physiological Effects
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to label proteins in live cells and organisms, indicating that it is biocompatible. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has also been used to study enzyme activity in vitro and in vivo, demonstrating its potential as a tool for drug discovery and development.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is its high selectivity for cysteine residues in proteins. This allows for specific labeling of proteins and detection of enzyme activity. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is also highly fluorescent, which makes it a sensitive probe for imaging studies. However, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limitations in terms of its stability and solubility. It is prone to hydrolysis in aqueous solutions, which can affect its fluorescent properties. Additionally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limited solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide research. One area of interest is the development of new derivatives of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide with improved stability and solubility. This could expand the range of experimental conditions in which 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used. Another area of research is the application of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide in drug discovery and development. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used to screen for enzyme inhibitors, which could lead to the development of new drugs. Finally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide could be used in the study of protein-protein interactions, which is an important area of research in many fields.
Synthesis Methods
The synthesis of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with potassium thiocyanate in the presence of a base. The reaction proceeds through the formation of an isothiocyanate intermediate, which then reacts with the benzoxadiazole ring to form 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for protein labeling and imaging studies. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can selectively label cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function. It can also be used to detect enzyme activity, as it undergoes a fluorescence change upon reaction with certain enzymes.
properties
CAS RN |
147611-82-3 |
|---|---|
Product Name |
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
Molecular Formula |
C7H4N4O3S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
7-isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C7H4N4O3S2/c8-16(12,13)5-2-1-4(9-3-15)6-7(5)11-14-10-6/h1-2H,(H2,8,12,13) |
InChI Key |
HWFBOFAKQCMAPO-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
synonyms |
7-aminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate ABD-NCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



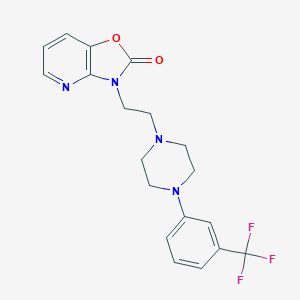
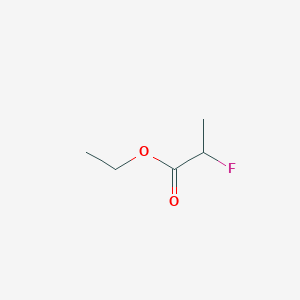
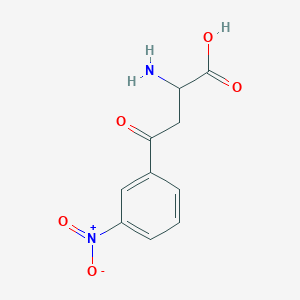
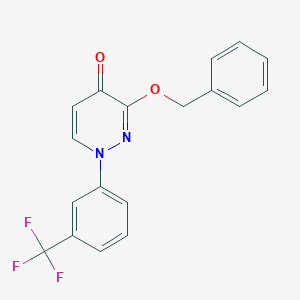
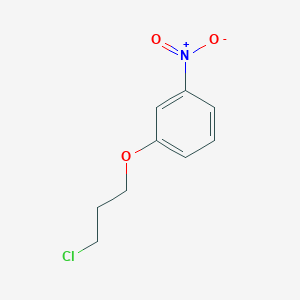
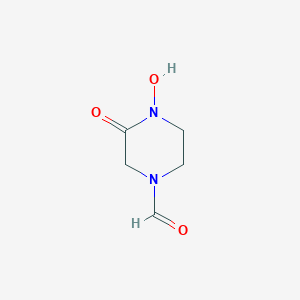
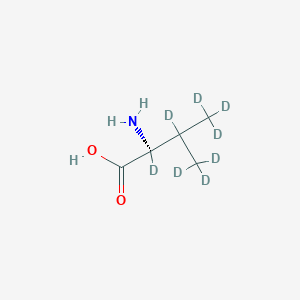
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
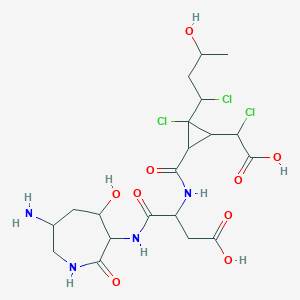
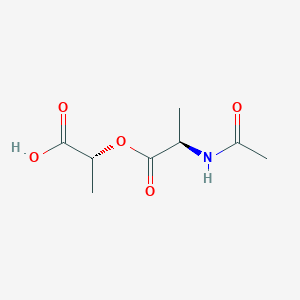
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
